DMAPMA (CAS 5205-93-6) is a tertiary amine-functionalized methacrylamide monomer widely utilized in the synthesis of stimuli-responsive polymers, cationic hydrogels, and water-treatment flocculants. As a reactive liquid, it features a dual functionality—a polymerizable methacrylamide group and a weakly basic dimethylamino tail—that confers robust pH- and thermo-responsive characteristics to its resulting polymers[1]. Crucially, its baseline pKa of approximately 9.2 provides a distinct protonation profile that is highly relevant for formulating tunable polyelectrolytes and CO2-responsive smart materials [2]. For industrial procurement, DMAPMA serves as a premium building block when long-term stability and precise charge-density control are required in aqueous systems.
Substituting DMAPMA with its closely related ester analog, 2-(dimethylamino)ethyl methacrylate (DMAEMA), or acrylamide counterparts like DMAPA, fundamentally alters both processability and long-term material stability. While DMAEMA is a common, often cheaper in-class substitute, it suffers from pronounced hydrolytic degradation in aqueous environments at mildly acidic to neutral pH (pH 4–8) due to the ester carbonyl's susceptibility to nucleophilic attack [1]. In contrast, the methacrylamide backbone of DMAPMA resists this hydrolysis, ensuring that polymer composition and charge density remain stable over time. Furthermore, the pKa difference between DMAPMA (~9.2) and DMAEMA (~8.4) shifts the operational pH window for solubility and complexation, meaning direct substitution will cause failure in precisely tuned pH-responsive or CO2-sensing formulations[2].
For applications requiring long-term stability in aqueous environments, the backbone chemistry of the monomer is a critical procurement factor. A mechanistic study comparing the hydrolytic stability of DMAPMA and the ester-based DMAEMA revealed significant vulnerabilities in the ester analog. At pH 4–8, DMAEMA is substantially less stable than DMAPMA [1]. The instability of DMAEMA is driven by the coordination of the protonated dimethylamino group with the ester carbonyl, which accelerates nucleophilic attack by hydroxyl ions [1]. DMAPMA’s methacrylamide backbone completely mitigates this specific degradation pathway, ensuring that the resulting polymer retains its designed charge density and molecular weight in physiological or environmental water conditions.
| Evidence Dimension | Hydrolytic stability at mildly acidic to neutral pH (pH 4–8) |
| Target Compound Data | DMAPMA remains highly stable against hydrolysis due to its methacrylamide backbone. |
| Comparator Or Baseline | DMAEMA (ester analog) exhibits accelerated hydrolytic degradation. |
| Quantified Difference | DMAPMA demonstrates superior structural retention in the pH 4–8 range where DMAEMA actively degrades. |
| Conditions | Aqueous solution, 37 °C, pH 4–8. |
Procurement of DMAPMA over DMAEMA is essential for water-treatment polymers, hydrogels, and biomedical coatings where premature degradation would lead to catastrophic product failure.
The basicity of the tertiary amine dictates the pH at which the polymer undergoes conformational or solubility transitions. DMAPMA possesses a pKa of approximately 9.2, whereas its ester counterpart DMAEMA has a significantly lower pKa of around 8.4 [1]. This 0.8-unit shift in pKa means that DMAPMA remains protonated (cationic) at higher alkaline pH levels compared to DMAEMA. When formulating polyion complex vesicles or pH-responsive smart materials, this extended protonation window allows DMAPMA-based polymers to maintain electrostatic interactions and water solubility under more basic conditions where DMAEMA would neutralize and precipitate [1].
| Evidence Dimension | Acid dissociation constant (pKa) of the monomer/polymer |
| Target Compound Data | DMAPMA pKa ≈ 9.2 |
| Comparator Or Baseline | DMAEMA pKa ≈ 8.4 |
| Quantified Difference | +0.8 pKa units for DMAPMA |
| Conditions | Aqueous solution, standard ambient temperature. |
Buyers engineering pH-responsive sensors, CO2 capture agents, or cationic flocculants must select DMAPMA to ensure the material remains active and charged at pH levels exceeding 8.5.
The presence of the alpha-methyl group on the methacrylamide backbone of DMAPMA significantly alters its interfacial behavior compared to its acrylamide analog, DMAPA (N-(3-(Dimethylamino)propyl)acrylamide). Experimental isotherms demonstrate that DMAPA reduces interfacial tension by approximately 20% more than DMAPMA, reaching a plateau at a lower monomer concentration of ~0.007 M [1]. The methyl substituent in DMAPMA reduces its interfacial activity, which directly impacts its partitioning behavior during emulsion or dispersion polymerization [1]. This lower interfacial activity makes DMAPMA preferable when a more homogeneous distribution of the monomer in the aqueous phase is desired prior to incorporation into polymer particles.
| Evidence Dimension | Interfacial tension reduction and monomer concentration at plateau |
| Target Compound Data | DMAPMA exhibits lower interfacial activity, requiring higher concentrations to reach surface saturation. |
| Comparator Or Baseline | DMAPA (acrylamide analog) reduces interfacial tension by 20% more and plateaus at ~0.007 M. |
| Quantified Difference | 20% lower maximum interfacial tension reduction for DMAPMA compared to DMAPA. |
| Conditions | Hexane–water interface, standard temperature. |
Formulators must choose DMAPMA over DMAPA when precise control over micelle formation and particle nucleation is required during complex emulsion polymerizations.
DMAPMA is highly effective for synthesizing amine-functionalized polymers (AFPs) used in CO2 capture and sensing. In long-term exposure studies, poly(DMAPMA) demonstrates a robust, quantifiable electrical resistance response to protonation. When subjected to controlled protonation (simulating CO2 binding), the electrical resistance of the poly(DMAPMA) solution decreased dramatically from 0.5 MΩ to 0.25 MΩ at a protonator/amine molar ratio of 0.4, confirming highly sensitive transduction of the chemical binding event into an electrical signal [1]. The hydrolytic stability of the methacrylamide backbone ensures that this sensor baseline does not drift over long exposure periods, a common failure mode in ester-based AFPs.
| Evidence Dimension | Electrical resistance change upon amine protonation |
| Target Compound Data | Resistance drops from 0.5 MΩ to 0.25 MΩ (a 50% reduction). |
| Comparator Or Baseline | Unprotonated poly(DMAPMA) baseline (0.5 MΩ). |
| Quantified Difference | 0.25 MΩ measurable drop at 0.4 mol/mol protonation ratio. |
| Conditions | Aqueous solution, controlled addition of lactic acid to simulate CO2-induced protonation. |
For procurement in the gas sensor and environmental monitoring sectors, DMAPMA provides a reliable, degradation-resistant monomer for translating CO2 exposure into measurable electrical signals.
Due to its superior resistance to hydrolysis at pH 4-8 compared to DMAEMA, DMAPMA is the optimal choice for synthesizing cationic polyelectrolytes used in municipal and industrial wastewater treatment [1].
The stable methacrylamide backbone and the specific pKa (~9.2) of the tertiary amine make DMAPMA ideal for manufacturing long-life amine-functionalized polymer (AFP) sensors that transduce CO2 absorption into reliable electrical resistance changes[2].
DMAPMA is preferred over primary amine analogs and ester alternatives for creating stimuli-responsive hydrogels and drug delivery vehicles, as its extended protonation window allows for precise tuning of the Lower Critical Solution Temperature (LCST) in physiological environments [3].
Corrosive;Irritant